Home > Products > Screening Compounds P86814 > Cullin-Associated NEDD8-Dissociated Protein 1 (548-566)
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) -

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566)

Catalog Number: EVT-12540886
CAS Number:
Molecular Formula: C100H159N25O29
Molecular Weight: 2175.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cullin-Associated NEDD8-Dissociated Protein 1, also known as CAND1, is a significant regulatory protein involved in the ubiquitin-proteasome system. It plays a crucial role in modulating the activity of Cullin-RING ligases, which are essential for protein degradation and cellular homeostasis. CAND1 functions by binding to cullins in their unneddylated state, preventing the assembly of active ubiquitin ligase complexes. This regulation is vital for maintaining the balance of protein turnover in cells and has implications in various biological processes, including cell cycle regulation and response to stress.

Source and Classification

CAND1 is classified as a member of the cullin-associated NEDD8-dissociated protein family. It is predominantly studied in mammalian systems, particularly in humans and mice, where it has been linked to various cellular functions and diseases. Recent studies have highlighted its role in nonalcoholic fatty liver disease (NAFLD) and its interaction with other proteins involved in metabolic pathways .

Synthesis Analysis

Methods

The synthesis of CAND1 typically involves recombinant DNA technology, where the gene encoding CAND1 is cloned into an expression vector. This vector is then introduced into host cells (such as bacteria or yeast), which express the protein. The expressed protein can be purified using affinity chromatography techniques, often utilizing tags that facilitate the isolation of the target protein.

Technical Details

  • Cloning: The CAND1 gene is amplified using polymerase chain reaction (PCR) and cloned into a suitable expression vector.
  • Transformation: The vector is introduced into competent cells via heat shock or electroporation.
  • Induction: Protein expression is induced using specific agents (like IPTG) depending on the host system.
  • Purification: The expressed protein is purified using affinity chromatography, often employing His-tag or GST-tag methods.
Molecular Structure Analysis

Structure

CAND1 consists of several structural domains that facilitate its interaction with cullins. The protein typically exhibits a modular architecture that includes a central core domain responsible for binding to cullins and other interacting partners.

Data

Structural studies utilizing techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have provided insights into the conformational states of CAND1 when bound to cullins. These studies reveal how CAND1 undergoes conformational changes upon binding to different substrates, influencing its regulatory activity .

Chemical Reactions Analysis

Reactions

CAND1 primarily participates in reversible binding reactions with cullins. It binds to unneddylated cullins, preventing their association with substrate receptors. Upon neddylation of cullins, CAND1 dissociates from the complex, allowing for the formation of active ubiquitin ligase complexes.

Technical Details

  • Binding Affinity: Studies have quantified the binding affinity between CAND1 and cullins using surface plasmon resonance and other biophysical methods.
  • Neddylation: The process of adding NEDD8 to cullins is catalyzed by specific E3 ligases, which facilitates the release of CAND1 from the complex.
Mechanism of Action

Process

CAND1 regulates the assembly of Cullin-RING ligases by acting as an inhibitor when bound to unneddylated cullins. This inhibition prevents substrate receptor recruitment and subsequent ubiquitination of target proteins. When cullins are neddylated, CAND1 dissociates, allowing for substrate receptor assembly and activation of ubiquitin transfer.

Data

Research indicates that loss of CAND1 function leads to increased formation of active SCF complexes, resulting in enhanced degradation rates of specific substrate proteins involved in cell cycle regulation and metabolic processes .

Physical and Chemical Properties Analysis

Physical Properties

CAND1 is a soluble protein under physiological conditions, exhibiting stability across various pH levels commonly found in biological systems. Its molecular weight varies based on post-translational modifications but generally falls within a range typical for regulatory proteins.

Chemical Properties

  • Solubility: Highly soluble in aqueous buffers at physiological pH.
  • Stability: Maintains structural integrity under standard laboratory conditions but may be sensitive to extreme temperatures or denaturing agents.
Applications

CAND1 has several scientific applications:

  • Biomarker Research: Due to its involvement in metabolic diseases like NAFLD, CAND1 serves as a potential biomarker for disease progression.
  • Drug Development: Targeting the interactions between CAND1 and cullins could lead to novel therapeutic strategies for diseases characterized by dysregulated proteostasis.
  • Functional Studies: Peptide screening involving CAND1 can elucidate its interactions with various cellular proteins, aiding in understanding cellular signaling pathways .

Properties

Product Name

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566)

IUPAC Name

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid

Molecular Formula

C100H159N25O29

Molecular Weight

2175.5 g/mol

InChI

InChI=1S/C100H159N25O29/c1-11-53(7)78(95(149)111-63(99(153)154)27-17-19-39-102)120-87(141)66(46-58-32-34-59(129)35-33-58)116-91(145)73-31-23-43-125(73)98(152)80(56(10)128)122-81(135)55(9)108-83(137)67(47-75(131)132)113-85(139)65(45-57-24-14-13-15-25-57)112-88(142)69(49-126)117-89(143)70(50-127)118-92(146)72-30-22-42-124(72)97(151)62(36-37-74(104)130)109-86(140)68(48-76(133)134)114-84(138)64(44-51(3)4)115-90(144)71-29-21-41-123(71)96(150)61(28-20-40-107-100(105)106)110-94(148)79(54(8)12-2)121-93(147)77(52(5)6)119-82(136)60(103)26-16-18-38-101/h13-15,24-25,32-35,51-56,60-73,77-80,126-129H,11-12,16-23,26-31,36-50,101-103H2,1-10H3,(H2,104,130)(H,108,137)(H,109,140)(H,110,148)(H,111,149)(H,112,142)(H,113,139)(H,114,138)(H,115,144)(H,116,145)(H,117,143)(H,118,146)(H,119,136)(H,120,141)(H,121,147)(H,122,135)(H,131,132)(H,133,134)(H,153,154)(H4,105,106,107)/t53-,54-,55-,56+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-,80-/m0/s1

InChI Key

ROQOJUMMBWPPNO-RCHHHGTRSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

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